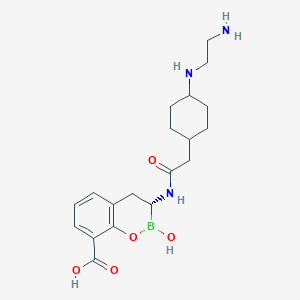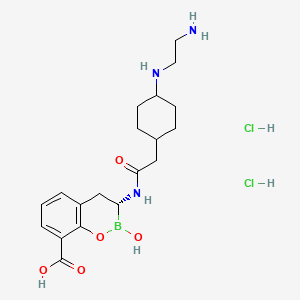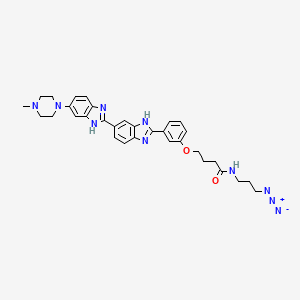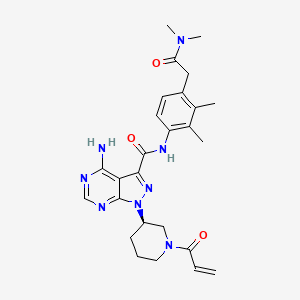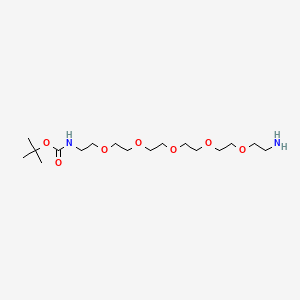
叔丁氧羰基-N-酰胺-PEG5-胺
描述
t-boc-N-amido-PEG5-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The compound is often used as a linker in the synthesis of various molecules, including proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer in the compound increases its solubility in aqueous media.
科学研究应用
t-boc-N-amido-PEG5-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and antibody-drug conjugates.
Biology: Facilitates the conjugation of peptides and proteins to various carriers or surfaces, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the production of PEGylated compounds, which have applications in various industrial processes.
作用机制
Target of Action
t-Boc-N-amido-PEG5-Amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.
Mode of Action
The compound contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form stable bonds with its targets, leading to their degradation.
Pharmacokinetics
It is known to be soluble in dcm, dmf, dmso, and water , which suggests that it may have good bioavailability. Its exact pharmacokinetic properties would depend on factors such as the route of administration and the presence of other compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-Amine. For example, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the deprotection of the Boc group and thus the compound’s reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-boc-N-amido-PEG5-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine.
Industrial Production Methods: Industrial production of t-boc-N-amido-PEG5-Amine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced under good manufacturing practices (GMP) to meet the standards required for its use in various applications.
化学反应分析
Types of Reactions: t-boc-N-amido-PEG5-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds to form amide bonds or Schiff bases.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine
Common Reagents and Conditions:
Carboxylic Acids: React with the amino group to form amide bonds.
Activated NHS Esters: Facilitate the formation of amide bonds with the amino group.
Carbonyl Compounds (Ketones and Aldehydes): React with the amino group to form Schiff bases, which can be reduced to secondary amines.
Mild Acidic Conditions: Used to deprotect the Boc group and release the free amine
Major Products Formed:
Amide Bonds: Formed from the reaction of the amino group with carboxylic acids or activated NHS esters.
Schiff Bases: Formed from the reaction of the amino group with carbonyl compounds, which can be further reduced to secondary amines
相似化合物的比较
t-boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity.
t-boc-N-amido-PEG3-Amine: Similar to t-boc-N-amido-PEG5-Amine but with a different PEG chain length.
t-boc-N-amido-PEG15-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility.
Uniqueness: t-boc-N-amido-PEG5-Amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGHPQVHGBCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733820 | |
| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189209-27-6 | |
| Record name | tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


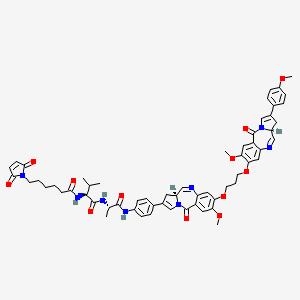
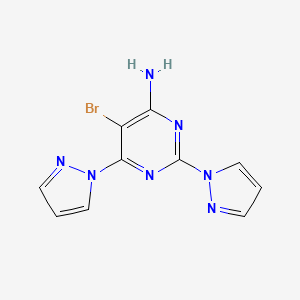
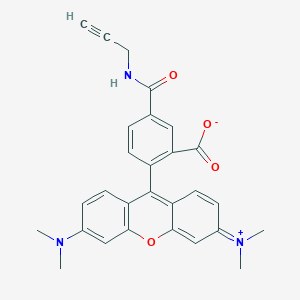
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)


![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
